molecular formula C23H30N2 B14656061 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine CAS No. 40498-89-3

2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine

Cat. No.: B14656061
CAS No.: 40498-89-3
M. Wt: 334.5 g/mol
InChI Key: DXKAJQPOWLPUKL-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine is a complex organic compound with a unique structure that includes a decahydropyrido[1,2-a][1,4]diazepine core substituted with a 2,2-diphenylethyl group. This compound is part of the diazepine family, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via the Bischler-Napieralski reaction, starting from the corresponding amides . This reaction typically involves methylation with methyl iodide (MeI) followed by reduction with sodium borohydride (NaBH4) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between small molecules and biological targets. In medicine, it has potential therapeutic applications due to its pharmacological properties, such as anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Properties

CAS No.

40498-89-3

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

2-(2,2-diphenylethyl)-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepine

InChI

InChI=1S/C23H30N2/c1-3-10-20(11-4-1)23(21-12-5-2-6-13-21)19-24-15-9-17-25-16-8-7-14-22(25)18-24/h1-6,10-13,22-23H,7-9,14-19H2

InChI Key

DXKAJQPOWLPUKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN(CC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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